molecular formula C18H17NO4S3 B2394303 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034565-32-5

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2394303
CAS No.: 2034565-32-5
M. Wt: 407.52
InChI Key: CLQNXGDSBZMXQM-UHFFFAOYSA-N
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Description

This compound belongs to the 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide class, characterized by a fused benzodioxane ring linked to a sulfonamide group. The specific substituent in this case is a 2-([2,3'-bithiophen]-5-yl)ethyl moiety, which introduces a bithiophene unit via an ethyl linker.

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c20-26(21,15-2-3-16-17(11-15)23-9-8-22-16)19-7-5-14-1-4-18(25-14)13-6-10-24-12-13/h1-4,6,10-12,19H,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQNXGDSBZMXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Sulfonamides generally have good absorption and distribution profiles, allowing them to reach their target sites effectively. The metabolism and excretion of sulfonamides can vary, and further studies would be needed to determine the ADME properties of this specific compound.

Result of Action

The result of the compound’s action is the inhibition of critical enzymes in the pathogen, leading to disruption of essential biochemical processes. This results in the inability of the pathogen to proliferate or survive, thereby alleviating the symptoms of the disease.

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with potential biological activities. The unique structural features of this compound suggest interactions with various biological targets, making it an interesting subject for pharmacological research. This article explores its biological activity based on current literature, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bithiophene moiety and a benzo[d][1,4]dioxine structure, which contribute to its electronic properties and biological interactions. The sulfonamide group is known for its role in drug design due to its ability to form hydrogen bonds and interact with biological macromolecules.

The biological activity of this compound primarily involves:

  • π–π Stacking Interactions : The bithiophene component allows for significant π–π stacking with nucleobases in DNA or RNA.
  • Hydrogen Bonding : The sulfonamide group can engage in hydrogen bonding with amino acids in protein targets.
  • Electrophilic Reactions : The dioxine structure may participate in electrophilic reactions that can modify biomolecules.

Biological Activity Overview

Recent studies have shown that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • In vitro studies demonstrated cytotoxic effects against various cancer cell lines. For instance, it showed significant growth inhibition in U2OS osteosarcoma cells with a GI50 value indicating high potency .
    • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
  • Antimicrobial Properties :
    • Preliminary assessments suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

A selection of notable studies highlights the biological activity of this compound:

StudyFindingsMethodology
Study 1Demonstrated anticancer activity in U2OS cells with a GI50 < 100 nMCell viability assays
Study 2Exhibited antimicrobial effects against E. coli and S. aureusDisk diffusion method
Study 3Showed neuroprotective effects in a rat model of Parkinson's diseaseBehavioral assays and biochemical analysis

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, synthetic methods, and biological activities:

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight Synthesis Method Yield Biological Activity Reference
Target Compound 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide N-(2-([2,3'-bithiophen]-5-yl)ethyl) Not reported Likely via sulfonyl chloride coupling (e.g., General Procedure B) Not reported Not specified in evidence -
Compound 73 Same core 5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl-pyridin-3-yl Not reported General Procedure B (amine + sulfonyl chloride) 78% Inhibitor of perforin-mediated lysis
Alda-64 Same core 2-(azepane-1-carbonyl)-N-(2-chlorobenzyl) 464.96 Chemical synthesis (ACME Chemical) Not reported ALDH2 activator
Compounds 16–24 2,3-dihydrobenzo[b][1,4]dioxin-6-yl Varied (e.g., ethanamine, indole, pyridine) Not reported Multi-step (condensation, reduction, etc.) Not reported Antiviral (VEEV inhibitors)

Key Observations

Structural Variations and Bioactivity :

  • The bithiophene-ethyl group in the target compound distinguishes it from analogs like Alda-64 (azepane-chlorobenzyl) and Compound 73 (pyridine-thiophene). Bithiophene may enhance π-π stacking interactions in biological targets, whereas bulkier substituents like azepane could influence membrane permeability .
  • Compound 73 ’s pyridine-thiophene substituent achieved a 78% yield via sulfonyl chloride coupling, suggesting efficient synthetic routes for such derivatives .

Biological Target Diversity :

  • The core structure’s versatility is evident in its adaptation to diverse targets: Alda-64 activates ALDH2 (a detoxification enzyme), while Compound 73 inhibits perforin (a cytolytic protein) . This highlights the scaffold’s adaptability to different therapeutic applications.

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels Compound 73 ’s preparation (amine + sulfonyl chloride coupling). In contrast, Compounds 16–24 employed diverse strategies, including reductive amination and heterocycle formation .

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of conditions. Key strategies include:

  • Reagent Selection : Use bases like triethylamine to facilitate nucleophilic substitutions (e.g., sulfonamide coupling) and avoid side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane aids in phase separation during purification .
  • Purification Techniques : Employ flash chromatography (gradient elution with ethyl acetate/hexanes) and recrystallization to isolate high-purity products .
  • Reaction Monitoring : Thin-layer chromatography (TLC) and in-situ NMR can track reaction progress and identify side products early .

Q. What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., 400 MHz in CDCl₃) resolve signals from aromatic protons (6.5–8.0 ppm), sulfonamide NH (~11 ppm), and dihydrodioxine methylene groups (~4.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns, critical for verifying the bithiophene and sulfonamide moieties .
  • IR Spectroscopy : Identifies functional groups (e.g., S=O stretches at ~1350 cm⁻¹, C-O-C in dioxine at ~1250 cm⁻¹) .

Q. How can solubility and stability be assessed for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : Incubate at 37°C in biological matrices (e.g., plasma) and analyze degradation via HPLC-UV over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling predict selectivity for biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and ATP-binding pockets (e.g., CDK9) .
  • Free Energy Calculations : MM/GBSA or MM/PBSA assess binding affinity differences between homologous targets (e.g., CDK2 vs. CDK9) .
  • SAR Analysis : Compare activity data of analogs (e.g., substituents on the bithiophene) to identify critical pharmacophores .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols (e.g., cell viability assays) using positive controls (e.g., doxorubicin) and replicate experiments across labs .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (e.g., random-effects) to account for variability .
  • Mechanistic Follow-Up : Use knockdown (siRNA) or overexpression models to confirm target engagement (e.g., HSF1 pathway inhibition) .

Q. What strategies can elucidate the compound’s metabolic fate in vivo?

Methodological Answer:

  • LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) in liver microsomes or plasma .
  • Isotope Labeling : Synthesize a 13^{13}C-labeled analog to track metabolic pathways via mass spectrometry .
  • CYP450 Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .

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